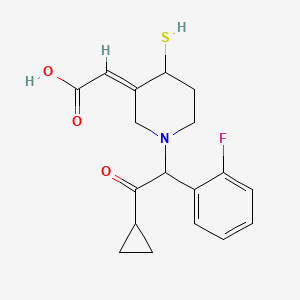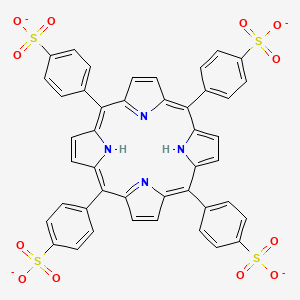
Tetrakis(4-sulfonatophenyl)porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(4-sulfonatophenyl)porphine is a water-soluble porphyrin derivative. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as heme in hemoglobin and chlorophyll in plants. This compound is particularly notable for its applications in photodynamic therapy, optoelectronics, and as a model compound in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(4-sulfonatophenyl)porphine can be synthesized through the condensation of pyrrole with 4-sulfonatobenzaldehyde under acidic conditions. The reaction typically involves heating the reactants in a solvent like propionic acid, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(4-sulfonatophenyl)porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Substitution reactions, particularly with metal ions, can form metalloporphyrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Metal salts such as zinc acetate or copper sulfate are used for metallation reactions.
Major Products
Oxidation: Various oxidized forms of the porphyrin.
Reduction: Reduced porphyrin species.
Substitution: Metalloporphyrins, which have diverse applications in catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
Tetrakis(4-sulfonatophenyl)porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of optoelectronic devices and sensors
Wirkmechanismus
The mechanism of action of Tetrakis(4-sulfonatophenyl)porphine in photodynamic therapy involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components, leading to cell death. The compound’s sulfonate groups enhance its solubility and cellular uptake, making it effective in biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxyl groups instead of sulfonate groups.
Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups, affecting its solubility and reactivity.
Tetrakis(4-aminophenyl)porphyrin: Features amino groups, which can participate in different types of chemical reactions.
Uniqueness
Tetrakis(4-sulfonatophenyl)porphine is unique due to its high water solubility and ability to form stable complexes with various metal ions. These properties make it particularly useful in aqueous environments and for applications requiring high solubility and stability .
Eigenschaften
Molekularformel |
C44H26N4O12S4-4 |
|---|---|
Molekulargewicht |
931.0 g/mol |
IUPAC-Name |
4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)/p-4 |
InChI-Schlüssel |
PBHVCRIXMXQXPD-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


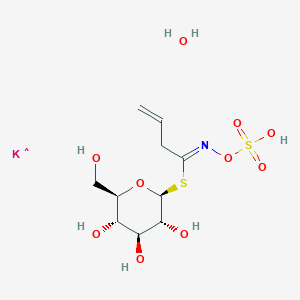
![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)
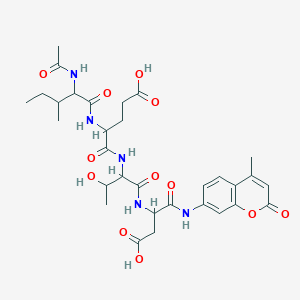
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)


![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)

![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
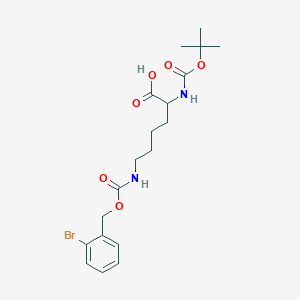
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
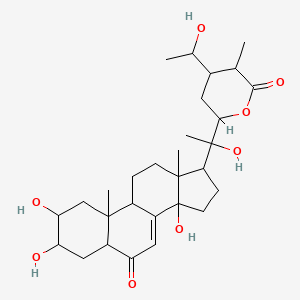
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
